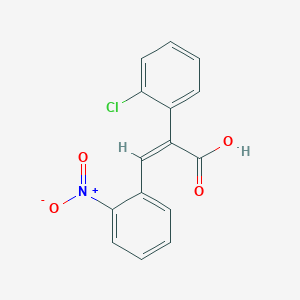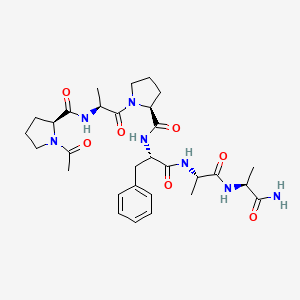
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is composed of a sequence of amino acids: acetylated proline, alanine, proline, phenylalanine, alanine, and alaninamide. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify certain amino acid residues, such as the phenylalanine residue.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered functional groups.
Reduction: Reduced forms of amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating peptide interactions with proteins, enzymes, and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
Wirkmechanismus
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide depends on its specific interactions with biological targets. Peptides can bind to receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
- 1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
- N-acetyl-L-prolyl-L-phenylalanine methyl ester
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its acetylated proline and phenylalanine residues may contribute to unique interactions with biological targets compared to other peptides.
Eigenschaften
CAS-Nummer |
60091-22-7 |
|---|---|
Molekularformel |
C30H43N7O7 |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H43N7O7/c1-17(25(31)39)32-26(40)18(2)33-27(41)22(16-21-10-6-5-7-11-21)35-29(43)24-13-9-15-37(24)30(44)19(3)34-28(42)23-12-8-14-36(23)20(4)38/h5-7,10-11,17-19,22-24H,8-9,12-16H2,1-4H3,(H2,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t17-,18-,19-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
KXXVOBFKNLDPKT-RWLNTESRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



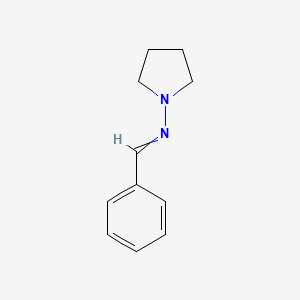
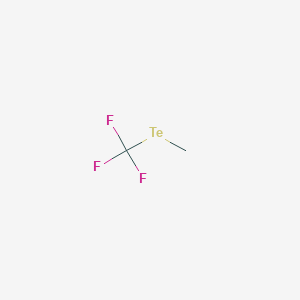
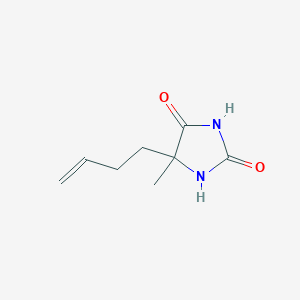
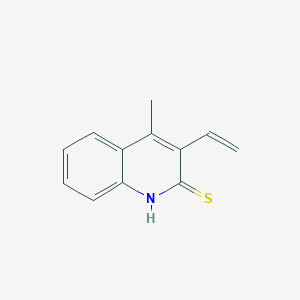
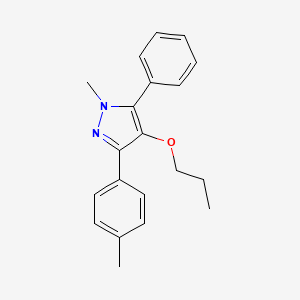
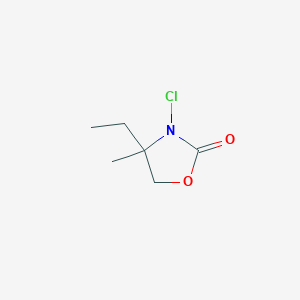
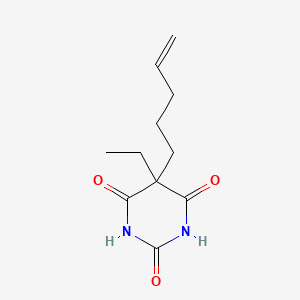
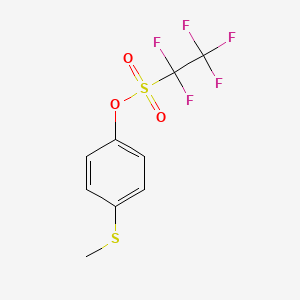
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
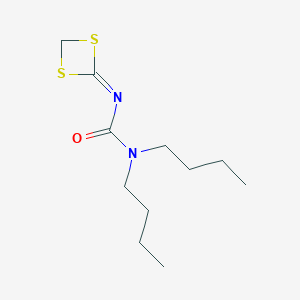
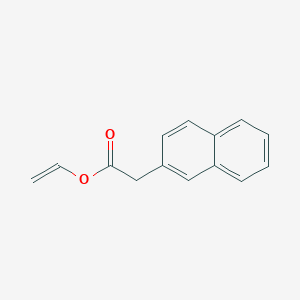
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
